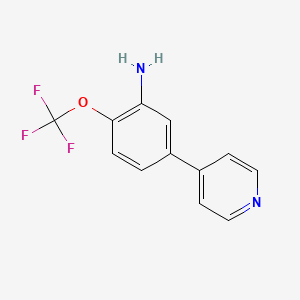

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC13370777

Molecular Formula: C12H9F3N2O

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9F3N2O |

|---|---|

| Molecular Weight | 254.21 g/mol |

| IUPAC Name | 5-pyridin-4-yl-2-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2 |

| Standard InChI Key | CHEDIOFNIRSPPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of an aniline backbone (C6H5NH2) with two substituents:

-

Trifluoromethoxy (-OCF3) at position 2

-

Pyridin-4-yl (a pyridine ring attached via its 4-position) at position 5 .

The IUPAC name, 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline, reflects this substitution pattern. The molecular formula is C12H9F3N2O, with a molecular weight of 260.21 g/mol.

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs such as 2-(pyrimidin-5-yl)-4-(trifluoromethoxy)aniline (PubChem CID 172676525) provide reference points :

-

1H NMR: Aromatic protons typically resonate between δ 6.9–8.3 ppm, split by adjacent substituents.

-

13C NMR: The trifluoromethoxy carbon appears near δ 120–125 ppm (quartet, J = 320–340 Hz) .

-

MS (ESI): Expected [M+H]+ peak at m/z 261.07.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible:

-

Functionalization of pre-substituted anilines: Introducing the pyridin-4-yl group via cross-coupling to 2-(trifluoromethoxy)aniline derivatives.

-

Assembly of the aniline core: Constructing the aromatic ring from pyridine-containing precursors.

Practical Synthesis Routes

Physicochemical Properties

The trifluoromethoxy group enhances lipophilicity (LogP ↑) and metabolic stability, while the pyridinyl moiety contributes to π-π stacking interactions .

Applications in Medicinal Chemistry

Antibacterial and Antifungal Activity

Oxadiazole-containing anilines exhibit broad-spectrum antimicrobial properties . While untested for this compound, the electron-withdrawing trifluoromethoxy group could enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume